N-Methylmyosmine
Overview
Description
Synthesis Analysis
The synthesis of N-Methylmyosmine involves alkaline conditions to transition from pseudooxynicotine, demonstrating its chemical instability and its pivotal role in nicotine degradation. The process highlights the compound's sensitivity and complexity in synthetic approaches (Maeda, Matsushita, Mikami, & Kisaki, 1978).
Scientific Research Applications
Tobacco Chemistry : N-Methylmyosmine is significant in the transformation of tobacco alkaloids. It serves a useful role in the preparation of α-pyrrolines or Δ1-piperideines, which are compounds that can improve the taste of tobacco (Kisaki et al., 1978). Additionally, it is a key compound in nicotine degradation, essential for understanding the chemical composition and processes in tobacco (Maeda et al., 1978).
Structural Changes Based on pH : The structure of N-Methylmyosmine undergoes changes depending on the pH levels, indicating its sensitivity to environmental conditions. This property is important in the biological degradation of nicotine (Maeda et al., 1980).
Psychopharmacology : N-Methylmyosmine is related to the field of psychopharmacology. Enzymes that N-methylate compounds like serotonin and tryptamine can lead to the formation of psychotomimetic metabolites such as bufotenine and N,N-dimethyltryptamine (Axelrod, 1961).
Biosynthesis in Pharmaceuticals : The study of N,N-dimethyltransferases, which includes enzymes like tylM1 and desVI, is crucial for understanding the biosynthesis of mycaminose and desosamine. These sugars acquire biological activity through this process, which is significant for pharmaceutical research (Chen et al., 2002).
Medical Research : Research on N-methylated compounds extends to various medical applications. For example, N-methyl-D-aspartic acid (NMDA) receptor stimulation has implications for neuroendocrinology and psychiatric disorders (Jezova et al., 1991); (Moghaddam & Krystal, 2012).
Safety And Hazards
Future Directions
The degradation of nicotine into N-Methylmyosmine by bacteria like Pseudomonas putida has potential applications in the treatment of nicotine addiction . Future research could focus on further understanding the molecular principles of nicotine degradation and exploring the potential of these bacteria in bioremediation and therapeutic applications .
properties
IUPAC Name |
3-(1-methyl-2,3-dihydropyrrol-5-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4-6,8H,3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKHGXPZBZKXFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400839 | |
Record name | N-Methylmyosmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylmyosmine | |
CAS RN |
525-74-6 | |
Record name | N-Methylmyosmine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=525-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylmyosmine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylmyosmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYLMYOSMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71M43634R5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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